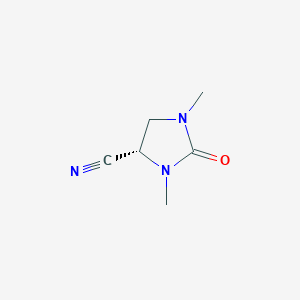
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile is a chiral compound with a unique structure that includes an imidazolidine ring, a nitrile group, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethylurea with a suitable nitrile source in the presence of a base. The reaction conditions often require moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production.
化学反応の分析
Types of Reactions
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The nitrile and ketone groups play crucial roles in these interactions, facilitating binding and reactivity.
類似化合物との比較
Similar Compounds
1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
1,3-dimethyl-2-oxoimidazolidine-4-methanol: Contains a hydroxyl group instead of a nitrile.
1,3-dimethyl-2-oxoimidazolidine-4-thiol: Features a thiol group in place of the nitrile.
Uniqueness
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile is unique due to its combination of a nitrile group with an imidazolidine ring and a ketone functional group. This combination imparts distinct reactivity and binding properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile |
InChI |
InChI=1S/C6H9N3O/c1-8-4-5(3-7)9(2)6(8)10/h5H,4H2,1-2H3/t5-/m1/s1 |
InChIキー |
OZAIMFUMXUUSOC-RXMQYKEDSA-N |
異性体SMILES |
CN1C[C@H](N(C1=O)C)C#N |
正規SMILES |
CN1CC(N(C1=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


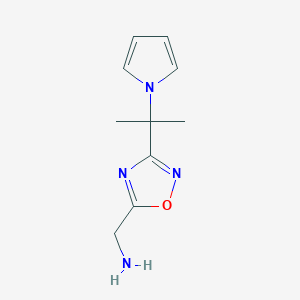

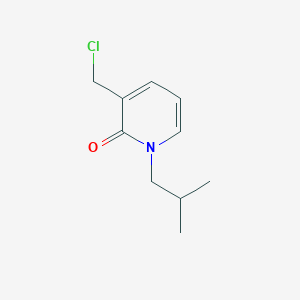
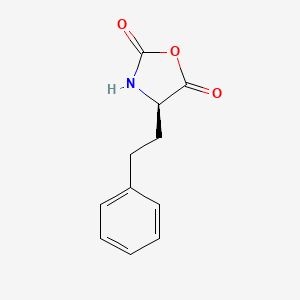
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)

![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
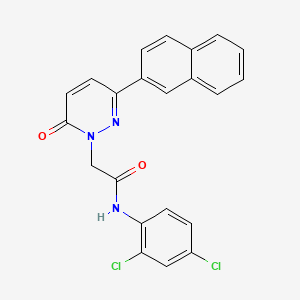

![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
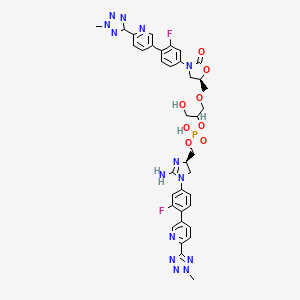
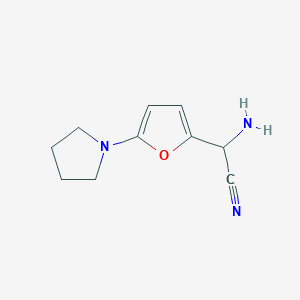
![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
